molecular formula C10H10INOS B4922463 3-(4-iodophenoxy)propyl thiocyanate

3-(4-iodophenoxy)propyl thiocyanate

Cat. No. B4922463
M. Wt: 319.16 g/mol
InChI Key: WPMWMUPOEDWLKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-iodophenoxy)propyl thiocyanate is a chemical compound that is widely used in scientific research. It is a thiocyanate derivative that is commonly used as a probe for studying the function and regulation of ion channels in cells. This compound has a wide range of applications in the field of biochemistry and physiology, making it a valuable tool for researchers.

Mechanism of Action

The mechanism of action of 3-(4-iodophenoxy)propyl thiocyanate involves its interaction with ion channels in cells. This compound binds to specific sites on the ion channel, altering its function and activity. This allows researchers to study the effects of ion channel modulation on cellular physiology and disease states.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-iodophenoxy)propyl thiocyanate depend on the specific ion channel being studied. In general, this compound can modulate ion channel function and activity, leading to changes in cellular excitability, neurotransmitter release, and muscle contraction. These effects can have important implications for a wide range of physiological processes, including cardiovascular function, neuronal signaling, and muscle contraction.

Advantages and Limitations for Lab Experiments

One of the key advantages of 3-(4-iodophenoxy)propyl thiocyanate is its specificity for ion channels. This compound can selectively modulate the activity of specific ion channels, allowing researchers to investigate their function and regulation in a highly targeted manner. However, it is important to note that this compound may have off-target effects on other ion channels or cellular processes, which can complicate data interpretation.

Future Directions

There are many potential future directions for research involving 3-(4-iodophenoxy)propyl thiocyanate. One area of interest is the development of new drugs and therapies that target ion channels. By studying the effects of this compound on ion channel function and activity, researchers can identify new drug targets and develop more effective treatments for a wide range of diseases. Additionally, there is ongoing research into the use of 3-(4-iodophenoxy)propyl thiocyanate as a tool for studying the mechanisms underlying ion channel function and regulation. As our understanding of these processes continues to evolve, this compound will likely play an increasingly important role in scientific research.

Synthesis Methods

The synthesis of 3-(4-iodophenoxy)propyl thiocyanate involves the reaction of 3-(4-iodophenoxy)propyl alcohol with thiophosgene. This reaction results in the formation of the desired compound, which can be purified using standard laboratory techniques such as column chromatography.

Scientific Research Applications

3-(4-iodophenoxy)propyl thiocyanate is commonly used in scientific research as a probe for studying the function and regulation of ion channels in cells. It is particularly useful for studying voltage-gated ion channels, which play a critical role in many physiological processes. This compound can be used to investigate the mechanisms underlying ion channel function and regulation, as well as to develop new drugs and therapies for a variety of diseases.

properties

IUPAC Name

3-(4-iodophenoxy)propyl thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INOS/c11-9-2-4-10(5-3-9)13-6-1-7-14-8-12/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMWMUPOEDWLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCSC#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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